molecular formula C15H11ClFN3OS B2579176 4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 380349-22-4

4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2579176
CAS No.: 380349-22-4
M. Wt: 335.78
InChI Key: FKIDMRMLXQSYNX-UHFFFAOYSA-N
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Description

4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical research compound designed for investigative applications in medicinal chemistry and neuroscience. This molecule belongs to the 1,2,4-triazole-3-thione class, a scaffold recognized for its significant pharmacological potential and diverse biological activities . Compounds within this class, particularly those incorporating specific aryl substitutions like the 3-chloro-4-fluorophenyl group, have demonstrated promising effects in models of maximal electroshock-induced seizures, suggesting potential as candidates for anticonvulsant drug development . The primary research value of this triazolethione derivative is rooted in its potential mechanism of action. Studies on structurally similar analogues indicate that the anticonvulsant efficacy likely results from an interaction with voltage-gated sodium channels (VGSCs) in the central nervous system . These channels are critical for neuronal excitability, and their modulation is a established target for anticonvulsant therapy. The compound is believed to inhibit sodium channel function, thereby reducing hypersynchronous neuronal firing associated with seizure activity . This mechanism is distinct from action on other targets like GABAA receptors or nicotinic acetylcholine receptors, which may not be significantly affected . Beyond its core application in neuroscience, the 1,2,4-triazole-3-thiol scaffold is a versatile structure in drug discovery, with documented interest in areas such as antimicrobial, anticancer, and anti-inflammatory research . This compound is supplied exclusively for laboratory research purposes to facilitate such investigations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3OS/c1-21-11-5-2-9(3-6-11)14-18-19-15(22)20(14)10-4-7-13(17)12(16)8-10/h2-8H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIDMRMLXQSYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound under discussion has shown promising results against various fungal strains. Research indicates that derivatives containing the triazole moiety exhibit enhanced antifungal activity compared to traditional antifungal agents. For instance, studies have reported that certain triazole derivatives demonstrate superior efficacy against Aspergillus species and other pathogenic fungi, often surpassing commercial fungicides like azoxystrobin .

Antibacterial Properties

The antibacterial potential of triazole compounds has been extensively studied. The specific compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. A notable study highlighted its activity against methicillin-resistant Staphylococcus aureus (MRSA), where it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ciprofloxacin . The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl rings can significantly influence antibacterial potency .

Anticancer Potential

Emerging research indicates that triazole derivatives may possess anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Fungicides

The agricultural sector is increasingly utilizing triazole compounds as fungicides due to their efficacy in controlling plant diseases. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural fungicides aimed at protecting crops from fungal pathogens . Studies have demonstrated that triazole-based fungicides can significantly improve crop yield by reducing disease incidence.

Plant Growth Regulators

Beyond fungicidal properties, some triazoles are being explored as plant growth regulators. They can influence plant growth processes such as germination and flowering by modulating hormonal pathways within plants . This application could lead to advancements in agricultural productivity.

Corrosion Inhibitors

Triazole derivatives are also being investigated for their potential as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces can help mitigate corrosion in harsh environments, making them valuable in industries such as oil and gas, construction, and manufacturing .

Material Science

In material science, triazoles are being explored for their role in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength. The unique chemical structure of triazoles allows for the design of polymers with tailored characteristics for various applications .

Data Table: Summary of Biological Activities

Activity Target Organisms Efficacy Reference
AntifungalAspergillus, CandidaSuperior to azoxystrobin
AntibacterialStaphylococcus aureus, E.coliComparable to ciprofloxacin
AnticancerVarious cancer cell linesInduces apoptosis
FungicideCrop pathogensImproves crop yield
Corrosion InhibitorMetalsForms protective films

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar 1,2,4-Triazole-3-thiol Derivatives

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazole-3-thiols are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives
Compound Name Substituents (Positions 4 and 5) Key Modifications Reported Activities/Properties Reference ID
Target compound 4: 3-Cl-4-F-C₆H₃; 5: 4-MeO-C₆H₄ Chloro, fluoro, methoxy groups Commercial availability
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4: 4-EtO-C₆H₄; 5: 4-MeO-C₆H₄ Ethoxy vs. methoxy Alkylation studies with cesium carbonate
5-(3,4,5-Trimethoxyphenyl)-4-(4-substituted benzylideneamino) derivatives 4: Schiff base; 5: 3,4,5-(MeO)₃-C₆H₂ Schiff base formation Photostability in polymer films
4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (HAS-D3) 4: 4-Cl-C₆H₄; 5: 4-MeO-C₆H₄ Chloro vs. chloro-fluoro Antimicrobial activity
4-(4-Fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4: 4-F-C₆H₄; 5: pyridinyl Pyridine ring substitution Anticancer potential
5-(4-Methoxyphenyl)-4-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol (HAS-D4) 4: 2-NO₂-C₆H₄; 5: 4-MeO-C₆H₄ Nitro group introduction Moderate antioxidant activity
Key Observations:
  • Electron-Withdrawing vs.
  • Schiff Base Derivatives : Compounds with Schiff base linkages (e.g., ) exhibit tunable photostability and coordination properties, unlike the target compound, which lacks such modifications .
  • Bioactivity Trends : Chloro- and fluorophenyl derivatives (e.g., HAS-D3, HAS-D9) show enhanced antimicrobial activity over nitro- or methyl-substituted analogs, suggesting halogenation boosts efficacy .

Biological Activity

The compound 4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 141079-17-6) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H18Cl2FN3O2
  • Molecular Weight : 458.3123 g/mol
  • Density : 1.34 g/cm³
  • Boiling Point : 633.7°C
  • Flash Point : 337°C

Synthesis

The synthesis of this triazole derivative typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens:

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of triazole-thiol derivatives. The compound has been evaluated using various assays such as DPPH and ABTS, demonstrating significant antioxidant activity comparable to established antioxidants like ascorbic acid .

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is hypothesized that the thiol group in the structure may play a crucial role in mediating its biological effects by forming disulfide bonds or engaging in redox reactions that disrupt cellular functions.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives, including the one , for their antimicrobial properties. The findings indicated that certain derivatives exhibited potent activity against Candida albicans and various bacterial strains, with docking scores revealing strong binding affinities to target enzymes .

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, compounds derived from similar structures were subjected to DPPH and ABTS assays. The results showed that these compounds had IC50 values significantly lower than those of standard antioxidants, suggesting their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for 4-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how is its purity confirmed?

Methodological Answer: The compound is typically synthesized via S-alkylation reactions of triazole-thiol precursors under reflux conditions. For example, describes a protocol using ketone intermediates reduced with sodium borohydride. Characterization involves ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons), LC-MS (to confirm molecular ion peaks), and elemental analysis (C, H, N, S within ±0.4% of theoretical values) . Column chromatography (e.g., silica gel with hexane:ethyl acetate eluents) is critical for isolating pure fractions, with yields ranging from 65% to 86% depending on substituents .

Q. How can in silico and in vivo methods be integrated to evaluate the acute toxicity of this compound?

Methodological Answer: outlines a dual approach:

  • In silico : Use tools like ProTox-II or ADMET predictors to estimate LD50, hepatotoxicity, and mutagenicity.
  • In vivo : Administer escalating doses (e.g., 50–500 mg/kg) in rodent models, monitoring mortality, organ histopathology, and biochemical markers (ALT, AST) over 14 days. Computational results should guide dose selection to minimize animal use .

Q. What spectroscopic techniques are essential for confirming the molecular structure of derivatives?

Methodological Answer:

  • ¹H/¹³C-NMR : Aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns .
  • IR : Thiol (-SH) stretches at ~2550 cm⁻¹ and C=N triazole vibrations at ~1600 cm⁻¹ .
  • HR-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 378.05 for the parent compound) validate synthesis .

Advanced Research Questions

Q. How do substituents on the triazole core influence biological activity, and what computational tools validate these effects?

Methodological Answer: Substituents like 4-iodophenyl or cyclopentenyl ( ) enhance ATPase inhibition (IC50: 0.47–5.3 µM). Key steps:

Molecular Docking : Use AutoDock Vina to simulate binding to MERS-CoV helicase (PDB: 5WWP), focusing on hydrogen bonds (e.g., with Arg443) and hydrophobic interactions .

QSAR Modeling : Correlate logP values and Hammett constants (σ) with IC50 data (Table 1).

Q. Table 1. Substituent Effects on ATPase Inhibition ()

SubstituentIC50 (µM)
4-Iodophenyl (16)0.47
4-Chlorophenyl (12)0.51
2-Fluorophenyl (9)>10

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

Methodological Answer: Contradictions often arise from assay conditions. Mitigate via:

  • Dose-Response Curves : Use ≥10 concentrations (e.g., 0.1–100 µM) to ensure accuracy.
  • Enzyme Source Consistency : Compare recombinant vs. native ATPase ( shows 2.7-fold differences).
  • Statistical Validation : Apply ANOVA with post-hoc tests (p<0.05) to triplicate data .

Q. What strategies optimize ADME properties during drug design for triazole-thiol derivatives?

Methodological Answer:

  • Lipinski’s Rule Compliance : Ensure logP ≤5, molecular weight ≤500 Da (e.g., MW 378.05 for the parent compound).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂.
  • Permeability : Use Caco-2 monolayers; derivatives with logP >3.5 show >80% absorption .

Q. How can DFT calculations elucidate electronic effects on reactivity and stability?

Methodological Answer:

  • B3LYP/6-31G(d) Level : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) to predict nucleophilic attack sites.
  • NBO Analysis : Delocalization of sulfur lone pairs into the triazole ring stabilizes the thiol tautomer .

Q. What experimental designs compare the bioactivity of this compound with structural analogs?

Methodological Answer:

  • Analog Synthesis : Replace 3-chloro-4-fluorophenyl with 4-chlorophenyl () or thiophene ().
  • Bioassay Panels : Test against MERS-CoV, Candida albicans, and Staphylococcus aureus ( reports MIC: 8–32 µg/mL).
  • Statistical Clustering : Use PCA to group analogs by IC50, logP, and toxicity .

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